molecular formula C10H8BrNO3 B1409716 Ethyl 3-bromo-4-cyano-5-hydroxybenzoate CAS No. 1806063-44-4

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate

Cat. No.: B1409716
CAS No.: 1806063-44-4
M. Wt: 270.08 g/mol
InChI Key: WJRCDVWACQMQEF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C10H7BrNO3. It is a white crystalline solid that is commonly used in the pharmaceutical industry as an intermediate for synthesizing various biologically active compounds. The compound has a molecular weight of 263.08 g/mol, a melting point of 188-190 °C, and a boiling point of 470.5 °C at 760 mmHg. It is soluble in alcohol and ether but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-bromo-4-cyano-5-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: The major product is 3-bromo-4-cyano-5-oxobenzoate.

    Reduction Reactions: The major product is 3-bromo-4-aminomethyl-5-hydroxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group in the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect.

Comparison with Similar Compounds

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-cyano-5-methoxybenzoate: This compound has a methoxy group instead of a hydroxyl group, which affects its solubility and reactivity.

    Ethyl 3-bromo-4-cyano-5-aminobenzoate: This compound has an amino group instead of a hydroxyl group, which significantly alters its chemical properties and biological activity.

    Ethyl 3-bromo-4-cyano-5-nitrobenzoate: The presence of a nitro group instead of a hydroxyl group makes this compound more reactive towards reduction reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-8(11)7(5-12)9(13)4-6/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRCDVWACQMQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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